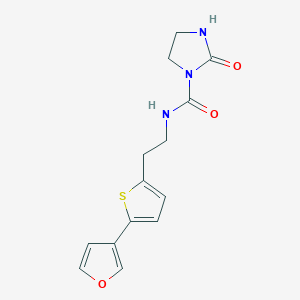![molecular formula C25H14Br2O B2989053 2',7'-Dibromospiro[fluorene-9,9'-xanthene] CAS No. 1346002-88-7](/img/structure/B2989053.png)
2',7'-Dibromospiro[fluorene-9,9'-xanthene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,7’-Dibromospiro[fluorene-9,9’-xanthene] is a chemical compound with the molecular formula C25H14Br2O and a molecular weight of 490.19 g/mol . This compound is characterized by its unique spiro structure, which includes both fluorene and xanthene moieties. It is commonly used in various scientific research applications due to its distinct chemical properties.
Wirkmechanismus
Target of Action
It’s known that this compound is used in the preparation of small molecules for organic light-emitting diodes (oleds) . Therefore, it can be inferred that its targets could be the light-emitting components in OLEDs.
Mode of Action
It’s known that this compound is used as a building block in the synthesis of hole-transporting materials . These materials facilitate the movement of positive charges (holes) in OLEDs, which is crucial for the light-emitting process.
Result of Action
The use of 2’,7’-Dibromospiro[fluorene-9,9’-xanthene] in the synthesis of hole-transporting materials results in improved performance of OLEDs . The devices exhibit high photoluminescence and electroluminescent quantum efficiency .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-Dibromospiro[fluorene-9,9’-xanthene] typically involves the bromination of spiro[fluorene-9,9’-xanthene]. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 2’ and 7’ positions . The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination.
Industrial Production Methods
In an industrial setting, the production of 2’,7’-Dibromospiro[fluorene-9,9’-xanthene] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography to obtain the desired compound in solid form .
Analyse Chemischer Reaktionen
Types of Reactions
2’,7’-Dibromospiro[fluorene-9,9’-xanthene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The fluorene moiety can undergo oxidation to form fluorenone derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms and form the corresponding spiro[fluorene-9,9’-xanthene] compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of 2’,7’-Dibromospiro[fluorene-9,9’-xanthene].
Oxidation Reactions: The major products are fluorenone derivatives.
Reduction Reactions: The major product is spiro[fluorene-9,9’-xanthene] without the bromine atoms.
Wissenschaftliche Forschungsanwendungen
2’,7’-Dibromospiro[fluorene-9,9’-xanthene] is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices due to its high photoluminescence and electroluminescent quantum efficiency.
Material Science: It serves as a building block for the synthesis of various polymers and materials with specific optical and electronic properties.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules and materials.
Biological Research: It is employed in the study of molecular interactions and as a probe in fluorescence-based assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dibromo-9,9’-spirobifluorene: Similar in structure but lacks the xanthene moiety.
2,7-Dibromofluorene: Contains only the fluorene moiety without the spiro linkage.
2,7-Dibromoxanthene: Contains only the xanthene moiety without the spiro linkage.
Uniqueness
2’,7’-Dibromospiro[fluorene-9,9’-xanthene] is unique due to its spiro structure, which combines both fluorene and xanthene moieties. This unique structure imparts distinct electronic and optical properties, making it valuable in various scientific research applications. The presence of bromine atoms at specific positions also allows for selective functionalization, further enhancing its utility in chemical synthesis and material science .
Eigenschaften
IUPAC Name |
2',7'-dibromospiro[fluorene-9,9'-xanthene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14Br2O/c26-15-9-11-23-21(13-15)25(22-14-16(27)10-12-24(22)28-23)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLHVYGIYQIGDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)Br)OC6=C4C=C(C=C6)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2988970.png)
![1-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2988971.png)
![7-(4-ethoxyphenyl)-1,3-dimethyl-5-(methylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2988975.png)
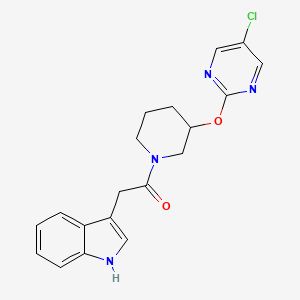
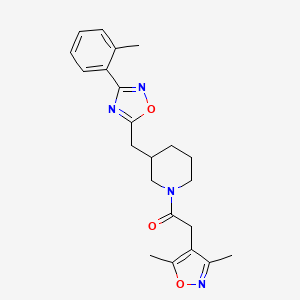
![Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2988981.png)
![7-Chloro-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2988984.png)
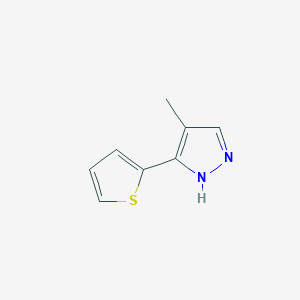
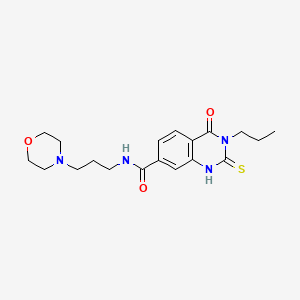
![3-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B2988988.png)
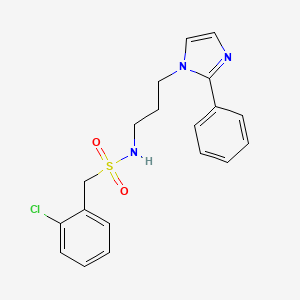
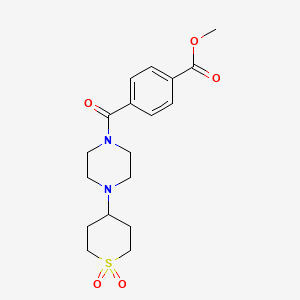
![1-(1,3-BENZOXAZOL-2-YL)-N-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE](/img/structure/B2988991.png)
